molecular formula C6H10O B1301006 1-Hydroxymethyl-3-cyclopentene CAS No. 25125-21-7

1-Hydroxymethyl-3-cyclopentene

Cat. No. B1301006
CAS RN: 25125-21-7
M. Wt: 98.14 g/mol
InChI Key: ADLKZHGHNJBOOC-UHFFFAOYSA-N
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Description

The compound "1-Hydroxymethyl-3-cyclopentene" is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed. These papers provide insights into the chemistry of cyclopentene derivatives and their potential applications in various fields, including pharmaceuticals and fragrance materials.

Synthesis Analysis

The synthesis of cyclopentene derivatives is a topic of interest in several papers. For instance, the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol and their derivatives from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds is described . Additionally, an enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block is presented, which is important for accessing biologically active natural products . Furthermore, the preparation of enantiomerically pure 1-amino-3-(hydroxymethyl)cyclopentanes from L-aspartic acid is reported, highlighting the potential for constructing nucleoside analogs .

Molecular Structure Analysis

The molecular structure of cyclopentene derivatives is crucial for their reactivity and properties. The polymerization of cyclopentene using metallocene catalysts is discussed, which results in poly(cis-1,3-cyclopentane) with isotactic monomer units . The stereochemistry of these polymers is important for their physical properties. Additionally, the stereoinduction for the synthesis of substituted-2-cyclopentenones is explored, where the substituent acts as a stereoinducing element .

Chemical Reactions Analysis

Chemical reactions involving cyclopentene derivatives are diverse. The review on 4-hydroxy-2-cyclopentenone derivatives summarizes the preparation methods and the variety of chemical transformations possible with these compounds . The synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea under ultrasound is another example of the chemical reactivity of cyclopentenone derivatives . Additionally, the synthesis of cyclopentenones from 2-ethoxyallylidene(triphenyl)phosphorane and 1,2-diacylethylenes is described, which provides a route to substituted cyclopentenones .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentene derivatives are influenced by their molecular structure. The toxicologic and dermatologic review of 3-ethyl-2-hydroxy-2-cyclopenten-1-one as a fragrance ingredient provides data on physical properties, skin irritation, skin sensitization, and genotoxicity . The properties of cyclic compounds and chainlike oligomers derived from cyclopentene units are compared, highlighting differences in solubility, melting points, and spectroscopic properties10.

Scientific Research Applications

Synthesis of Carbocyclic Nucleosides

1-Hydroxymethyl-3-cyclopentene has been utilized in the synthesis of new carbocyclic nucleosides. In a study, it was epoxidized and converted into amino carbocyclic nucleosides and a cyclopentane nucleoside analogue, demonstrating potential biological activities. The process highlighted the importance of steric control in the regioselectivity of epoxidation (Agrofoglio et al., 1994).

Catalytic Hydroformylation

The compound has been a key intermediate in catalytic hydroformylation processes. A study achieved high enantioselectivities and diastereoselectivities in desymmetrizing cyclopentenes using rhodium catalysis. This methodology provided an efficient route to chiral cyclopentane carboxaldehydes, with the compound serving as a crucial intermediate (You et al., 2016).

Morita-Baylis-Hillman Reaction

A practical preparation of the compound was demonstrated using the Morita-Baylis-Hillman reaction. The efficiency of this reaction was strongly influenced by the choice of solvent, offering a concise way to produce the compound (Ito et al., 2005).

Polymerization Studies

It has been used in polymerization studies, particularly in the production of poly(cis-1,3-cyclopentane). Studies have shown that cyclopentene can be oligomerized or polymerized using specific metallocene catalysts, with 1-hydroxymethyl-3-cyclopentene playing a role in these processes (Kelly et al., 1994).

Enantioselective Synthesis

The compound has been synthesized enantioselectively for use as a building block in various biologically active products. The synthesis involves palladium-catalyzed allylic alkylation, demonstrating its versatility in organic synthesis (Craig et al., 2012).

properties

IUPAC Name

cyclopent-3-en-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLKZHGHNJBOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363786
Record name 1-Hydroxymethyl-3-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxymethyl-3-cyclopentene

CAS RN

25125-21-7
Record name 1-Hydroxymethyl-3-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopent-3-en-1-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
L Agrofoglio, R Condom, R Guedj - Tetrahedron letters, 1992 - Elsevier
A good anti-stereoselectivity is observed in the epoxidation of 1-hydroxymethyl-3-cyclopentene using tert-butyldimethylsilyl chloride as an hydroxyl protecting group (ratio …
Number of citations: 13 www.sciencedirect.com
N Pérez, B Gordillo - Tetrahedron, 2003 - Elsevier
… (±)-r-7-Benzyloxymethyl-cyclopenta-cis-[4,5][1,3]-oxazolo[3,2-a]pyrimidinones were synthesized in two steps from 1-hydroxymethyl-3-cyclopentene. These compounds are versatile …
Number of citations: 11 www.sciencedirect.com
L Agrofoglio, R Condom, R Guedj… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
The 1-hydroxymethyl-3-cyclopentene (4) was converted, after epoxidation, to two new exocyclic amino carbocyclic nucleosides (1, 2), and a new cyclopentane nucleoside analogue (3), …
Number of citations: 14 www.tandfonline.com
L Agrofoglio, R Condom, R Guedj, R Challand… - Tetrahedron letters, 1993 - Elsevier
… The 1-hydroxymethyl-3-cyclopentene was obtained acording to the literature 16. The key step of our synthesis (see scheme 1) was the formation of the epoxide 4 16-t*. Only the anri …
Number of citations: 14 www.sciencedirect.com
GH Shen, JH Hong - Current Medicinal Chemistry, 2022 - ingentaconnect.com
The present review focuses on the synthesis of cyclic 5′-deoxynucleoside phosphonate analogs. The formation of various phosphonate alkyl moieties is accomplished through (i) …
Number of citations: 1 www.ingentaconnect.com
J Shi, JJ McAtee, S Schlueter Wirtz… - Journal of Medicinal …, 1999 - ACS Publications
The discovery of a novel cytosine nucleoside, β-d-2‘,3‘-didehydro-2‘,3‘-dideoxy-5-fluorocytidine (d-D4FC), as a potent antihuman immunodeficiency virus (HIV) agent led us to …
Number of citations: 76 pubs.acs.org
P Birch - 2012 - etheses.whiterose.ac.uk
This project aims to combine radical reactions, initiated by organoboranes under mild conditions, with polar reactions to form industrially useful small molecules and polymers in one-pot …
Number of citations: 1 etheses.whiterose.ac.uk
D Wolff-Kugel, S Halazy - Nucleosides & nucleotides, 1993 - Taylor & Francis
… -3-cvclooententene A solution of p-toluenesulfonyl chloride (38.0 g ; 200 mmol) in 200 rnL of dichloromethane is added dropwise to a solution of 1 -hydroxymethyl-3cyclopentene 11 (…
Number of citations: 11 www.tandfonline.com
CL Marien - 1996 - search.proquest.com
In the context of the structure-activity relationship (SAR) studies of pyridine C-nucleosides we consider the synthesis of the carbocyclic nicotinamide nucleoside as well as its 2$\sp\prime…
Number of citations: 2 search.proquest.com
Y Saito, V Escuret, D Durantel, F Zoulim… - Bioorganic & medicinal …, 2003 - Elsevier
The synthesis of carbocyclic and phosphonocarbocyclic analogues of ribavirin, an anti-HCV inhibitor, are described. Those compounds were evaluated against HCV but also against …
Number of citations: 104 www.sciencedirect.com

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